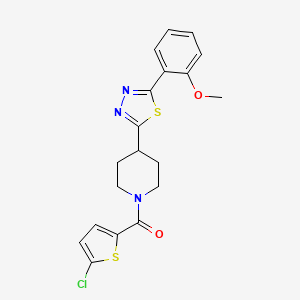
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of thiophene, thiadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Moiety: Starting with a chlorinated thiophene derivative.
Synthesis of the Thiadiazole Ring: Utilizing a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid.
Piperidine Introduction: Coupling the thiadiazole intermediate with a piperidine derivative under appropriate conditions.
Final Coupling: Combining the thiophene and piperidine-thiadiazole intermediates through a carbonylation reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chlorinated thiophene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.
Biology
In biological research, the compound might be investigated for its potential as a pharmacophore, contributing to the development of new drugs or bioactive molecules.
Medicine
Medicinal applications could include exploring its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties.
Industry
Industrial applications might involve its use in the development of advanced materials, such as polymers or electronic components, due to its structural diversity.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The presence of the 2-methoxyphenyl group in (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.
Properties
CAS No. |
1170242-77-9 |
|---|---|
Molecular Formula |
C19H18ClN3O2S2 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-25-14-5-3-2-4-13(14)18-22-21-17(27-18)12-8-10-23(11-9-12)19(24)15-6-7-16(20)26-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
GIKAAHVEHGPVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















